Ethyl 1-Boc-b-oxo-2-piperidinepropanoate
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Overview
Description
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the ethyl ester group. The general synthetic route involves:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The protected piperidine is then reacted with ethyl bromoacetate in the presence of a base like sodium hydride to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid.
Reduction: Forms the corresponding alcohol.
Substitution: Forms the free amine.
Scientific Research Applications
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the piperidine nitrogen, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate can be compared with similar compounds such as:
Ethyl (S)-1-Boc-b-oxo-2-piperidinepropanoate: Similar structure but with a different stereochemistry.
tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)-1-piperidinecarboxylate: Similar functional groups but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and protecting groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLNDKCICAUPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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